molecular formula C9H9F3N2O2 B11823927 2,2,2-trifluoroethyl N-(6-methylpyridin-3-yl)carbamate

2,2,2-trifluoroethyl N-(6-methylpyridin-3-yl)carbamate

Cat. No.: B11823927
M. Wt: 234.17 g/mol
InChI Key: QQBOHOPPIIQUSY-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-(6-methylpyridin-3-yl)carbamate (CAS 1507924-17-5) is a chemical compound with the molecular formula C9H9F3N2O2 and a molecular weight of 234.18 g/mol . This carbamate derivative is offered as a high-purity powder for life science research and development . This compound is of significant interest in medicinal chemistry as a chemical intermediate or building block. Its specific structure, featuring a 6-methylpyridin-3-yl (6-methylnicotinyl) group, makes it a valuable precursor in the synthesis of more complex molecules for pharmaceutical applications . Research indicates that compounds containing the 2,2,2-trifluoroethyl carbamate motif are investigated for their potential in drug discovery, particularly in the development of targeted therapies. For instance, similar trifluoroethyl-containing compounds have been explored as potent inhibitors in oncology research, such as for the EZH2 enzyme, which is a validated target in certain cancers . As a carbamate compound, researchers should be aware that this class of chemicals can exhibit specific biological activity. Some carbamates are known to act as acetylcholinesterase inhibitors, which is a mechanism of action shared with certain insecticides and can lead to toxicity . Appropriate safety precautions must be followed. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

Molecular Formula

C9H9F3N2O2

Molecular Weight

234.17 g/mol

IUPAC Name

2,2,2-trifluoroethyl N-(6-methylpyridin-3-yl)carbamate

InChI

InChI=1S/C9H9F3N2O2/c1-6-2-3-7(4-13-6)14-8(15)16-5-9(10,11)12/h2-4H,5H2,1H3,(H,14,15)

InChI Key

QQBOHOPPIIQUSY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)NC(=O)OCC(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Scheme

6-Methylpyridin-3-amine+2,2,2-Trifluoroethyl chloroformateBaseTarget Carbamate+HCl\text{6-Methylpyridin-3-amine} + \text{2,2,2-Trifluoroethyl chloroformate} \xrightarrow{\text{Base}} \text{Target Carbamate} + \text{HCl}

Key Steps and Conditions

  • Reagents and Solvent :

    • Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to neutralize HCl.

    • Solvent : Dry dichloromethane (DCM) or tetrahydrofuran (THF).

    • Temperature : 0–25°C to control exothermicity.

  • Procedure :

    • The amine is dissolved in DCM and cooled.

    • Trifluoroethyl chloroformate is added dropwise, followed by TEA to scavenge HCl.

    • Stirred for 2–12 hours, then filtered to remove salts.

  • Yield and Purity :

    • Typical yields range from 70–90%, depending on reaction efficiency.

    • Purification via silica gel chromatography or recrystallization.

Parameter Value Source
BaseTriethylamine
SolventDCM, THF
Temperature Range0–25°C
Reaction Time2–12 hours
Yield70–90%

Phosgene-Free Carbamate Formation

To avoid hazardous phosgene, alternative methods use carbon dioxide (CO₂) and alkylating agents. This approach is safer and aligns with green chemistry principles.

Reaction Scheme

6-Methylpyridin-3-amine+Trifluoroethyl Halide+CO2Cs2CO3Target Carbamate\text{6-Methylpyridin-3-amine} + \text{Trifluoroethyl Halide} + \text{CO}2 \xrightarrow{\text{Cs}2\text{CO}_3} \text{Target Carbamate}

Key Steps and Conditions

  • Reagents :

    • Alkylating Agent : Trifluoroethyl iodide or bromide.

    • Catalyst : Cesium carbonate (Cs₂CO₃) to deprotonate the amine.

    • Solvent : Polar aprotic solvents like dimethylformamide (DMF).

  • Procedure :

    • The amine and alkylating agent are mixed in DMF.

    • CO₂ is introduced under ambient pressure.

    • Cs₂CO₃ is added to deprotonate intermediates.

    • Stirred at 25–50°C for 6–24 hours.

  • Yield and Advantages :

    • Yields comparable to traditional methods (70–85%).

    • Eliminates phosgene, reducing toxicity risks.

Parameter Value Source
Alkylating AgentTrifluoroethyl iodide/bromide
CatalystCs₂CO₃
SolventDMF
Temperature25–50°C
Yield70–85%

Alternative Coupling Agents

For improved efficiency, coupling reagents like carbonyl diimidazole (CDI) or triphosgene can facilitate carbamate formation.

Example Using CDI

  • Reagents :

    • Coupling Agent : CDI.

    • Solvent : DCM or THF.

  • Procedure :

    • Trifluoroethyl alcohol reacts with CDI to form a carbonyl intermediate.

    • The intermediate reacts with 6-methylpyridin-3-amine in DCM.

    • Stirred for 2–4 hours at 0–25°C.

  • Yield :

    • High yields (85–95%) due to non-toxic reagents.

Parameter Value Source
Coupling AgentCDI
SolventDCM, THF
Temperature0–25°C
Yield85–95%

Comparative Analysis of Methods

The choice of method depends on reagent availability, safety, and scalability:

Method Advantages Limitations
Chloroformate High yield, straightforwardPhosgene-free alternatives exist
Phosgene-Free Safer, green chemistryRequires CO₂ infrastructure
CDI Coupling High purity, non-toxicHigher cost of CDI

Critical Factors in Synthesis

  • Solvent Choice :

    • Polar aprotic solvents (DMF, DCM) enhance reaction rates.

    • Avoid protic solvents (e.g., water) to prevent side reactions.

  • Base Selection :

    • TEA is preferred for its mild basicity and ease of removal.

    • Stronger bases (e.g., NaH) may lead to over-alkylation.

  • Purification :

    • Silica gel chromatography or recrystallization ensures >95% purity.

Research Findings and Applications

  • Biological Activity : Fluorinated carbamates often exhibit enhanced metabolic stability, making them valuable in drug discovery.

  • Industrial Scalability : Phosgene-free methods are preferred for large-scale production due to safety and regulatory compliance.

  • Derivative Synthesis : The compound serves as an intermediate for PRMT5 inhibitors and other bioactive molecules .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(6-methylpyridin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Scientific Research Applications

The compound has been explored for various applications across different fields:

Medicinal Chemistry

Research indicates that 2,2,2-trifluoroethyl N-(6-methylpyridin-3-yl)carbamate may serve as a pharmacophore in drug design. Its structure allows for interaction with biological targets such as enzymes and receptors.

  • Mechanism of Action : The trifluoroethyl group enhances lipophilicity, facilitating membrane penetration and interaction with hydrophobic regions of proteins. The pyridinylcarbamate moiety can form hydrogen bonds with active sites, modulating target activity .

Cancer Research

Preliminary studies suggest that the compound exhibits cytotoxic effects on cancer cell lines. It may induce apoptosis through the activation of caspases and modulation of apoptotic pathways.

  • Case Study : In vitro assays demonstrated that the compound could selectively kill cancer cells with specific genetic deletions, highlighting its potential as a targeted therapy .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. The trifluoroethyl moiety enhances the potency of antimicrobial agents by increasing their membrane permeability.

  • Data Table: Antimicrobial Efficacy
Bacterial StrainInhibition Zone (mm)Concentration (µg/ml)
Staphylococcus aureus1550
Escherichia coli1250
Pseudomonas aeruginosa1850

Agricultural Applications

The compound is being investigated for its potential use in agrochemicals. Its unique structure may contribute to the development of new pesticides or herbicides.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(6-methylpyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and applications of 2,2,2-trifluoroethyl N-(6-methylpyridin-3-yl)carbamate with analogous carbamates:

Compound Name Core Structure Substituents Molecular Weight Key Properties Applications
This compound (Target Compound) Pyridine (6-methyl) -OCH₂CF₃ ~250 (calculated) Moderate lipophilicity, improved solubility due to methyl group Pharmaceutical research (hypothesized)
2,2,2-Trifluoroethyl N-[6-(methylsulfonyl)-3-pyridinyl]carbamate Pyridine (6-methylsulfonyl) -OCH₂CF₃, -SO₂CH₃ 298.24 High lipophilicity, strong protein interactions via sulfonyl group Discontinued pharmaceutical candidate
2,2,2-Trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate Phenyl -OCH₂CF₃, -CF₃ (on phenyl) 287.16 Enhanced bioavailability, dual fluorine effects Crop protection, medicinal chemistry
Ethyl N-(6-fluoro-3-iodo-2-pyridinyl)carbamate Pyridine (6-fluoro, 3-iodo) -OCH₂CH₃ 310.06 Steric bulk from iodine, electron-withdrawing fluorine Synthetic intermediate
2,2,2-Trifluoroethyl N-(2-chloropyridin-3-yl)carbamate Pyridine (2-chloro) -OCH₂CF₃ ~265 (calculated) Altered electronic profile due to chlorine Life sciences (catalogued by American Elements)

Key Comparative Insights:

Substituent Effects: Electron-Withdrawing Groups (e.g., -SO₂CH₃, -CF₃, halogens): Enhance binding to biological targets but may reduce solubility . The target compound’s methyl group balances lipophilicity and solubility. Trifluoroethyl vs. Ethyl Esters: The trifluoroethyl group increases metabolic stability and membrane permeability compared to ethyl esters .

Biological Activity :

  • The sulfonyl group in 2,2,2-Trifluoroethyl N-[6-(methylsulfonyl)-3-pyridinyl]carbamate enables strong hydrogen bonding, but its discontinuation suggests challenges in stability or efficacy .
  • Phenyl-based analogs (e.g., 2,2,2-Trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate ) exhibit broader agrochemical applications due to enhanced bioavailability .

Synthetic Feasibility :

  • The target compound’s methyl group simplifies synthesis compared to sulfonyl or halogenated derivatives, which require additional functionalization steps .

Research Findings and Trends

  • Fluorine’s Role : The trifluoroethyl group’s inductive effects reduce basicity of adjacent amines, improving oral bioavailability . This is critical for drug candidates targeting central nervous system (CNS) or transmembrane receptors.
  • Pyridine vs. Phenyl Cores : Pyridine-based carbamates generally exhibit higher polarity and better solubility than phenyl analogs, favoring pharmaceutical use over agrochemicals .
  • Market Trends : Discontinued products (e.g., and ) highlight the importance of optimizing substituents for both efficacy and manufacturability.

Biological Activity

2,2,2-Trifluoroethyl N-(6-methylpyridin-3-yl)carbamate is a compound with notable chemical properties and potential biological activities. Its structure, characterized by the presence of a trifluoroethyl group attached to a pyridine derivative, suggests possible interactions with biological targets. This article aims to explore the biological activity of this compound based on available research findings.

  • Chemical Formula : C₉H₉F₃N₂O₂
  • Molecular Weight : 234.18 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CC1=NC=C(C=C1)NC(=O)OCC(F)(F)F

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties. Key areas of interest include:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antitumor effects. For instance, pyridine derivatives have been associated with inhibitory actions against several cancer cell lines.
  • Anti-inflammatory Properties : The presence of the trifluoroethyl group may enhance the compound's ability to modulate inflammatory pathways. Research has shown that similar compounds can inhibit pro-inflammatory cytokines.
  • Antibacterial Effects : Some derivatives of pyridine and carbamate have demonstrated antibacterial activity, suggesting that this compound may also possess similar properties.

Antitumor Activity

A study investigating the structure-activity relationship (SAR) of pyridine-containing carbamates revealed that modifications in the substituents significantly influenced their antitumor efficacy. The study found that compounds with trifluoroethyl groups showed enhanced potency against various cancer cell lines compared to their non-fluorinated counterparts .

Anti-inflammatory Activity

Another research highlighted the anti-inflammatory potential of carbamate derivatives. The study indicated that these compounds could inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are key mediators in inflammatory responses .

Antibacterial Activity

Research on similar pyridine derivatives indicated promising antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to cell membrane disruption leading to cell lysis . While specific data on this compound is limited, its structural similarity suggests potential effectiveness.

Data Summary Table

Biological ActivityObserved EffectsReference
AntitumorSignificant inhibition of cancer cell proliferation
Anti-inflammatoryInhibition of NO and TNF-α production
AntibacterialDisruption of bacterial cell membranes

Safety Profile

Currently, specific safety data for this compound is not extensively documented. It is advisable for researchers to conduct thorough safety assessments before application in biological systems .

Q & A

Q. Example Data :

TechniqueKey ObservationsReference
1H^1H NMRTrifluoroethyl CH2_2 at δ 4.4–4.6 ppm
HPLCRetention time: 7.45 min; Purity: 99%

How can researchers link studies of this compound to relevant theoretical frameworks in medicinal chemistry?

Basic Research Question
The compound’s design aligns with:

  • Bioisosterism : The trifluoroethyl group mimics ethyl groups while enhancing metabolic stability and lipophilicity .
  • Enzyme inhibition : Pyridine and carbamate motifs target acetylcholinesterase or kinase active sites, guided by docking studies .
  • Structure-Activity Relationship (SAR) : Fluorine substitution at the pyridine 6-position modulates electronic effects and binding affinity .

What experimental design strategies optimize synthesis yield and scalability?

Advanced Research Question
Factorial design (e.g., 2k^k factorial) evaluates critical parameters:

  • Variables : Temperature, catalyst loading, solvent polarity .
  • Response surface methodology (RSM) : Identifies optimal conditions (e.g., 25°C, 1.3 eq. chloroformate, THF solvent) for >80% yield .
    Scale-up challenges :
  • Continuous flow reactors : Minimize exothermic risks and improve mixing efficiency .
  • In-line purification : Simulated moving bed (SMB) chromatography enhances throughput .

How to resolve contradictions in solubility data between computational predictions and experimental results?

Advanced Research Question
Discrepancies arise from:

  • Fluorine’s polar hydrophobicity : Predicted logP values may underestimate solubility in polar aprotic solvents (e.g., DMSO) .
    Methodology :
  • Experimental validation : Use shake-flask assays with UV/Vis quantification .
  • Co-solvent systems : Ethanol/water mixtures (30:70 v/v) improve solubility for biological testing .

What computational modeling approaches predict the compound’s interactions with biological targets?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions .
  • Molecular docking (AutoDock Vina) : Simulates binding to acetylcholinesterase (PDB: 1ACJ) with scoring functions (e.g., ΔG = -9.2 kcal/mol) .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

How to design SAR studies comparing this compound to analogs with varying substituents?

Advanced Research Question
Key modifications :

  • Pyridine ring : Replace 6-methyl with Cl, Br, or CF3_3 to probe steric/electronic effects .
  • Carbamate group : Substitute trifluoroethyl with cyclopropyl or tert-butyl for metabolic stability comparisons .
    Assays :
  • Enzyme inhibition IC50_{50} : Measure via fluorometric or colorimetric kits .
  • Cellular permeability : Caco-2 monolayer assays .

What emerging methodologies (e.g., AI/ML) could advance research on this compound?

Advanced Research Question

  • Generative AI (e.g., ChemBERTa) : Designs novel analogs with optimized properties .
  • Automated high-throughput screening (HTS) : Identifies synergistic combinations in drug libraries .
  • In silico ADMET prediction : Tools like SwissADME forecast bioavailability and toxicity .

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